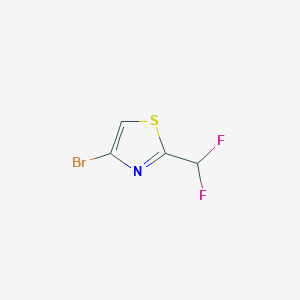

4-Bromo-2-(difluoromethyl)-1,3-thiazole

Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemical research. Their prevalence in nature, particularly in biologically active molecules such as alkaloids, vitamins, and nucleic acids, has long established their importance. In contemporary research, synthetic heterocyclic compounds are indispensable scaffolds in drug discovery, agrochemicals, and materials science. Their unique electronic and steric properties, which can be modulated by the type, number, and position of heteroatoms, provide a vast chemical space for the design of novel functional molecules.

The Thiazole (B1198619) Moiety: A Privileged Scaffold in Synthetic Design and Functional Materials

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and materials science. This is due to its presence in a wide array of approved drugs and its ability to engage in various biological interactions. The aromatic nature of the thiazole ring, coupled with its capacity for hydrogen bonding and dipole-dipole interactions, makes it a versatile building block. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govbohrium.comekb.eg In the realm of functional materials, the electron-rich nature of the thiazole ring contributes to the development of organic semiconductors and dyes. mdpi.com

The Strategic Role of Fluorine and Halogens in Molecular Architecture and Chemical Reactivity

The introduction of fluorine and other halogens into organic molecules is a powerful strategy for modulating their physicochemical properties. Fluorine, being the most electronegative element, can significantly alter the electronic environment of a molecule, impacting its acidity, basicity, and metabolic stability. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's pharmacokinetic profile.

Bromine, on the other hand, serves as a versatile functional handle in synthetic organic chemistry. The carbon-bromine bond is readily susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse substituents, enabling the construction of complex molecular frameworks.

Contextualizing 4-Bromo-2-(difluoromethyl)-1,3-thiazole within Contemporary Synthetic and Mechanistic Frontiers

This compound is a molecule that embodies the principles of modern synthetic design by combining a privileged thiazole scaffold with the strategic placement of both a difluoromethyl group and a bromine atom. This unique combination of functional groups positions it as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The difluoromethyl group can impart favorable biological properties, while the bromine atom provides a reactive site for further molecular elaboration through a variety of cross-coupling reactions.

Chemical Properties and Data

While detailed experimental research on this compound is not extensively published in peer-reviewed literature, its fundamental chemical properties can be compiled from available data.

| Property | Value |

| CAS Number | 1783680-29-4 chemscene.com |

| Molecular Formula | C₄H₂BrF₂NS chemscene.com |

| Molecular Weight | 214.03 g/mol chemscene.com |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Purity | Typically offered at ≥95% chemscene.com |

This data is compiled from chemical supplier information.

Spectroscopic Data Insights

¹H NMR: A triplet in the region of 6.5-7.5 ppm corresponding to the proton of the difluoromethyl group (CHF₂) coupled with the two fluorine atoms. A singlet for the proton at the 5-position of the thiazole ring would also be expected.

¹³C NMR: Resonances for the carbon atoms of the thiazole ring and a triplet for the carbon of the difluoromethyl group due to carbon-fluorine coupling.

¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the difluoromethyl group, coupled with the proton.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak would be observed at m/z 213 and 215.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-2-1-9-4(8-2)3(6)7/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOOUKRDDQOUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783680-29-4 | |

| Record name | 4-bromo-2-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Approaches to the Synthesis of 4 Bromo 2 Difluoromethyl 1,3 Thiazole

Historical and Foundational Synthetic Pathways for Thiazoles

The construction of the thiazole (B1198619) ring is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for modern synthetic efforts. Among these, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound (such as an α-haloketone) and a thioamide. chemhelpasap.comcutm.ac.insynarchive.com The reaction is known for its reliability and generally high yields. chemhelpasap.comnih.gov

The mechanism of the Hantzsch synthesis proceeds through a multistep pathway. chemhelpasap.comyoutube.com It is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl, displacing the halide in an SN2 reaction. youtube.com This step forms a key intermediate. Subsequently, an intramolecular cyclization occurs when the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step involves a dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring system. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazole derivatives by simply varying the starting α-halocarbonyl and thioamide components. nih.govasianpubs.org Modern adaptations have focused on improving the efficiency, scope, and environmental footprint of the original method. For instance, one-pot, multi-component procedures have been developed where an α-haloketone, a thioamide (or thiourea), and a substituted aldehyde react together to form highly functionalized thiazoles. nih.govresearchgate.net

These contemporary adaptations often employ catalysts to enhance reaction rates and yields. Silica-supported tungstosilicic acid has been used as a reusable, green catalyst for such multi-component reactions. nih.gov Furthermore, procedural modifications such as the use of ultrasonic irradiation or performing the reaction under solvent-free conditions have been explored to create more environmentally benign synthetic routes. nih.govresearchgate.net

Contemporary Strategies for Direct Introduction of Bromo- and Difluoromethyl Groups

While the Hantzsch synthesis provides a general framework, the specific synthesis of 4-Bromo-2-(difluoromethyl)-1,3-thiazole requires a tailored approach to introduce the distinct bromodifluoromethyl group at the C4 position. A contemporary and effective strategy involves the use of a specialized building block, or synthon. nih.govacs.org

A novel synthetic strategy for 4-CF2Br-substituted 2-aminothiazoles is based on the use of 1,3-Dibromo-1,1-difluoro-2-propanone as a key synthon. nih.govacs.org This synthon is designed to react in a Hantzsch-type manner to directly install the desired functionalities onto the thiazole core. researchgate.net This approach provides a straightforward route to the target compounds, which are valuable precursors for further chemical transformations. nih.govacs.orgresearchgate.net

The preparation of the key synthon, 1,3-Dibromo-1,1-difluoro-2-propanone, has been reported from readily available starting materials. nih.govacs.org The synthesis begins with ethyl 2-bromo-2,2-difluoroacetate. This ester is treated with methyl magnesium bromide in dry diethyl ether at a low temperature (-78 °C). The reaction mixture is stirred for several hours before being warmed and then quenched with water. This procedure yields the desired 1,3-Dibromo-1,1-difluoro-2-propanone synthon. nih.govacs.org

With the 1,3-Dibromo-1,1-difluoro-2-propanone synthon in hand, the final thiazole ring is constructed via a cyclocondensation reaction. nih.govresearchgate.net In a general procedure, the synthon is dissolved in dry acetonitrile (B52724) and stirred with sodium thiocyanate (B1210189) at ambient temperature. nih.govacs.org An aromatic amine is then added to the mixture, and the reaction is heated to 80 °C for several hours. nih.govacs.org This one-pot process, which combines the synthon, a sulfur source (from sodium thiocyanate), and a nitrogen source (from the aromatic amine), efficiently assembles the this compound scaffold. nih.govresearchgate.net

The reaction is tolerant of various substituents on the aromatic amine, including both electron-donating and electron-withdrawing groups, allowing for the synthesis of a library of derivatives. researchgate.net The table below summarizes the outcomes for the synthesis of several [4-(Bromodifluoromethyl)-1,3-thiazol-2-yl]amine derivatives using this method. nih.govresearchgate.net

| Aromatic Amine | Product | Yield (%) |

| p-Toluidine | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 92% |

| p-Anisidine | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 80% |

| p-Chloroaniline | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 70% |

| p-Nitroaniline | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 30% |

| 4-Fluoroaniline | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 87% |

| 2-Naphthylamine | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 85% |

This table presents data derived from research on the synthesis of various 4-bromodifluoromethyl thiazole derivatives. nih.govresearchgate.net

This modern synthetic strategy highlights the utility of specialized synthons for the efficient and direct preparation of highly functionalized heterocyclic compounds like this compound. nih.govacs.org

Utilization of 1,3-Dibromo-1,1-difluoro-2-propanone as a Key Synthon

Chemoselectivity and Regioselectivity in 4-Bromodifluoromethyl Thiazole Formation

The controlled synthesis of specifically substituted thiazoles like this compound hinges on achieving high levels of chemoselectivity and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity dictates the specific position at which a reaction occurs on a molecule.

A significant challenge in the synthesis of this target molecule is the precise placement of both the bromine atom at the C4 position and the difluoromethyl group at the C2 position. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method for thiazole ring formation. The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions, such as pH. For instance, acidic conditions can alter the outcome of the condensation between α-halogeno ketones and N-monosubstituted thioureas, leading to mixtures of isomers. iau.ir

A highly effective and regioselective method for the direct synthesis of related 4-(bromodifluoromethyl)thiazoles has been developed, which circumvents the need to functionalize a pre-formed ring. This approach utilizes 1,3-dibromo-1,1-difluoro-2-propanone as a key synthon. In a reaction with aromatic amines and sodium thiocyanate, this synthon chemoselectively leads to the formation of 2-amino-4-(bromodifluoromethyl)thiazoles. researchgate.net The reaction proceeds by initial formation of a thiourea (B124793) derivative in situ, which then undergoes cyclization with the α,α-difluoro-α-bromoketone moiety. The regioselectivity is controlled by the inherent reactivity of the synthon, ensuring the bromodifluoromethyl group is positioned at C4 of the resulting thiazole ring. researchgate.net This method demonstrates excellent control, providing the desired constitutional isomer without significant formation of other regioisomers.

| Starting Amine | Synthon | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluidine | 1,3-dibromo-1,1-difluoro-2-propanone | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | Good | researchgate.net |

Difluoromethylation Methodologies for Thiazole Systems

Introducing the difluoromethyl (CF₂H) group onto a thiazole core is a critical step that can be achieved either by building the ring with a difluoromethyl-containing precursor or by functionalizing a pre-existing thiazole. Several modern methodologies are available for this transformation.

Visible-Light Photocatalytic Difluoromethylation Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF₂H bonds under mild conditions. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a stable precursor, which then reacts with the heterocyclic substrate. researchgate.net While direct C-H difluoromethylation of a pre-formed 4-bromothiazole (B1332970) is challenging, this method can be applied to thiazole derivatives.

The process generally uses a photocatalyst, such as an iridium complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) or an organic dye (e.g., rose bengal), which becomes excited upon absorbing visible light. researchgate.netmdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) or sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate the •CF₂H radical. researchgate.netacs.org This radical can then add to the thiazole ring, often in a Minisci-type reaction for C-H functionalization, to yield the difluoromethylated product after a subsequent oxidation and deprotonation sequence. researchgate.net This approach is noted for its mild conditions and high functional group tolerance. acs.org

Transition Metal-Catalyzed Difluoromethylation (e.g., Nickel-Catalyzed Reactions)

Transition metal catalysis, particularly using nickel, offers a robust method for the difluoromethylation of (hetero)aryl halides. This is highly relevant for the synthesis of the target compound, for example, by coupling a difluoromethyl source with a 4-bromothiazole derivative at a different position, or by difluoromethylating a di-brominated thiazole selectively. A common strategy is the cross-coupling of an aryl bromide with a difluoromethylating agent.

Recent advancements have established nickel-catalyzed cross-electrophile coupling reactions. For instance, aryl bromides can be coupled with difluoromethyl 2-pyridyl sulfone in the presence of a nickel catalyst and a reducing agent. chemrxiv.org This method avoids the need for pre-formed organometallic reagents and demonstrates broad substrate scope, including various heteroaryl bromides. chemrxiv.org Another approach involves the nickel-catalyzed direct difluoromethylation of aryl boronic acids with bromodifluoromethane (B75531) (BrCF₂H), where a combination of nickel and specific nitrogen and phosphine (B1218219) ligands is crucial for success. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Ni(0) complex, followed by reaction with the difluoromethyl source and reductive elimination to furnish the product. thieme-connect.de

| Catalyst System | Difluoromethyl Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| NiCl₂ / Ligand / Zn | ClCF₂H | (Hetero)Aryl Chlorides | Cross-coupling without pre-formed organometallics | thieme-connect.de |

| Nickel / Ligand | Difluoromethyl 2-pyridyl sulfone | Aryl Bromides | Cross-electrophile coupling | chemrxiv.org |

| Nickel / N and P Ligands | BrCF₂H | Aryl Boronic Acids | Direct difluoromethylation of boronic acids | rsc.org |

Radical Difluoromethylation Strategies

Radical difluoromethylation provides a complementary approach to metal-catalyzed methods. These strategies rely on the generation of the nucleophilic •CF₂H radical, which is particularly effective for reacting with electron-deficient heterocycles in Minisci-type reactions.

A key reagent developed for this purpose is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), which generates the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This method is operationally simple, scalable, and compatible with a wide range of nitrogen-containing heterocycles. The regioselectivity of the addition is governed by the electronics of the heterocyclic substrate, with the radical preferentially attacking the most electron-poor positions. nih.gov Other sources for the •CF₂H radical include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine reagents, which can be activated under photoredox or thermal conditions to initiate the radical process. researchgate.netresearchgate.net

Three-Component Cyclization Strategies for Thiazole Construction

Three-component reactions (TCRs) offer an efficient and atom-economical route to complex molecules like substituted thiazoles in a single synthetic operation. nih.gov These strategies involve combining three different starting materials to construct the thiazole core, often leading to high structural diversity. nih.gov

While the classic Hantzsch synthesis is a two-component reaction, various three-component strategies have been developed. For example, a Brønsted acid-promoted protocol can synthesize 2,4-disubstituted thiazoles from benzylamines, acetophenones, and elemental sulfur under metal-free conditions. researchgate.net Other methodologies utilize isothiocyanates, primary amines, and dialkyl acetylenedicarboxylates to produce diversely substituted thiazoles. iau.irmdpi.com

To construct a molecule like this compound, a hypothetical three-component approach could involve the reaction of a difluoromethyl-containing nitrogen and sulfur source (e.g., difluoroacetylthioamide, if available), a carbonyl compound, and a brominating agent. More practically, a multicomponent reaction could yield a precursor which is then subsequently brominated. For instance, the reaction of an aldehyde, an amine, and a sulfur source could form a 2,4-disubstituted thiazole that can be functionalized further. nih.gov

Advanced Synthetic Methodologies for Thiazole Core Functionalization

After the formation of the thiazole ring, advanced functionalization techniques can be employed to install or modify substituents. Direct C–H functionalization has become a paramount strategy, as it avoids the need for pre-functionalized substrates (e.g., halo- or organometallic thiazoles) and offers a more atom- and step-economical pathway.

Palladium-catalyzed C–H activation is a particularly powerful tool for the regioselective functionalization of thiazoles. rsc.org Depending on the directing group and reaction conditions, various positions on the thiazole ring can be targeted. For instance, Pd-catalyzed regioselective C–H alkenylation can introduce complex side chains at the C2, C4, and C5 positions. rsc.org Similarly, direct C–H arylation of the thiazole core can be achieved using palladium/copper catalyst systems, allowing for the formation of C-C bonds at specific positions. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups, enabling the programmed synthesis of multifunctionalized thiazole derivatives. rsc.orgnih.gov

Derivatization via Electrophilic Substitution and Free-Radical Benzylic Bromination

A powerful strategy for synthesizing multifunctional thiazoles involves a sequence of reactions targeting different positions on the molecule based on their distinct reactivities. This is particularly relevant for creating precursors that could lead to compounds like this compound. A common precursor in thiazole chemistry is a 2-methylthiazole (B1294427) derivative, where the methyl group can be subsequently halogenated.

This two-stage approach first involves an electrophilic aromatic substitution to install a bromine atom onto the thiazole ring, followed by a free-radical bromination of the alkyl side chain.

Electrophilic Substitution: As previously noted, the C5 position of the thiazole ring is the most susceptible to electrophilic attack. In the synthesis of related compounds, researchers have demonstrated that treating a 2-methyl-4-phenylthiazole (B155899) with one equivalent of N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) results in the selective formation of the 5-bromo-2-methyl-4-phenylthiazole. This reaction proceeds via the standard mechanism for electrophilic aromatic substitution.

Free-Radical Benzylic Bromination: Following the introduction of bromine at the C5 position, the methyl group at C2 can be halogenated. The C-H bonds of an alkyl group adjacent to an aromatic ring (a "benzylic" position) are weaker than typical alkyl C-H bonds. This is because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic system. pearson.comreddit.com This principle allows for the selective bromination of the 2-methyl group using NBS under free-radical conditions, typically initiated by light (hν) or a radical initiator like AIBN. This reaction, often called a Wohl-Ziegler reaction, does not affect the bromine atom already on the thiazole ring. This sequential process yields a 5-bromo-2-(bromomethyl)thiazole derivative, a versatile intermediate for further synthesis.

Table 2: Sequential Bromination of a 2-Methylthiazole Precursor

| Step | Reaction Type | Reagent | Position Targeted | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | C5-H of Thiazole Ring | Dark, e.g., CHCl₃ | 5-Bromo-2-methylthiazole derivative |

| 2 | Free-Radical Bromination | N-Bromosuccinimide (NBS) | C-H of 2-Methyl Group | Light (hν) or radical initiator (AIBN), e.g., CCl₄ | 5-Bromo-2-(bromomethyl)thiazole derivative |

This two-step derivatization highlights a sophisticated approach to selectively functionalize different parts of the thiazole molecule by exploiting the different reaction mechanisms that can be induced at each position.

Reactivity and Advanced Transformations of 4 Bromo 2 Difluoromethyl 1,3 Thiazole

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole (B1198619) ring and the difluoromethyl group influences the susceptibility of the C4-bromine atom to nucleophilic attack. Additionally, the bromine atom of the difluoromethyl group can be displaced by nucleophiles, offering a dual-handle for chemical modification.

Displacement of the Aromatic Bromine Atom

The bromine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The thiazole ring, being an electron-deficient heterocycle, facilitates this type of reaction. The reactivity is further enhanced by the presence of the electron-withdrawing difluoromethyl group at the C2 position. A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Commonly, reactions with soft nucleophiles such as thiols proceed smoothly in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). These reactions can often be carried out at room temperature or with moderate heating. Similarly, nitrogen nucleophiles, including primary and secondary amines, can effectively displace the bromine atom under basic conditions to yield the corresponding 4-amino-1,3-thiazole derivatives. For less reactive nucleophiles or to achieve higher yields, these reactions may require elevated temperatures. The general reactivity trend is influenced by the electronic nature of both the thiazole substrate and the incoming nucleophile.

| Nucleophile Type | Reagents and Conditions | Expected Product |

| Thiols | R-SH, K₂CO₃, DMAc, rt-100 °C | 4-(R-thio)-2-(difluoromethyl)-1,3-thiazole |

| Amines | R¹R²-NH, Base, Solvent, Heat | 4-(R¹R²-amino)-2-(difluoromethyl)-1,3-thiazole |

Nucleophilic Substitution at the Difluoromethyl Moiety (e.g., Bromine/Fluorine Exchange)

The bromodifluoromethyl group at the C2 position presents a unique opportunity for nucleophilic substitution, most notably the exchange of the bromine atom for a fluorine atom. This transformation is of particular interest in the synthesis of trifluoromethyl-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The Br/F exchange is a valuable late-stage modification that can also be adapted for the introduction of the fluorine-18 (B77423) isotope for positron emission tomography (PET) imaging.

The Br/F exchange on 4-bromodifluoromethyl thiazole derivatives can be efficiently achieved using a fluoride (B91410) source under mild conditions. nih.govresearchgate.net A common protocol involves the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as a crown ether or a cryptand like Kriptofix, to enhance the nucleophilicity of the fluoride ion. nih.gov The reaction is often promoted by the addition of a silver salt, such as silver triflate (AgOTf), which facilitates the abstraction of the bromide. nih.gov These reactions are typically fast, often reaching completion within minutes at room temperature, which is a significant advantage for radiolabeling applications. nih.govresearchgate.net

A representative procedure for the Br/F exchange on a 4-(bromodifluoromethyl)-1,3-thiazole derivative involves treating the substrate with silver triflate, potassium fluoride, and Kriptofix in acetonitrile (B52724) at room temperature. nih.gov The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy. nih.govresearchgate.net

| Substrate | Reagents and Conditions | Product | Reaction Time | Yield |

| 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | AgOTf, KF, Kriptofix, MeCN, rt | 4-(Trifluoromethyl)-1,3-thiazol-2-ylamine | 5-15 min | Quantitative |

| 4-(Bromodifluoromethyl)-2-amino-1,3-thiazole | AgOTf, KF, Kriptofix, MeCN, rt | 4-(Trifluoromethyl)-2-amino-1,3-thiazole | 5-15 min | Quantitative |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo bond of 4-bromo-2-(difluoromethyl)-1,3-thiazole serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the thiazole core. Palladium-catalyzed reactions, in particular, have been extensively developed for their broad substrate scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of this compound with a range of organometallic and organic partners. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the product and regenerate the active catalyst.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

Typical conditions for the Suzuki-Miyaura coupling of bromo-thiazole derivatives involve a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a more specialized ligand. rsc.orgnih.gov A base, commonly sodium or potassium carbonate, is required to facilitate the transmetalation step. The reaction is usually carried out in a solvent mixture, such as dioxane/water or DMF/ethanol, at elevated temperatures.

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature | Expected Product |

| Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Dioxane/H₂O | Reflux | 4-Phenyl-2-(difluoromethyl)-1,3-thiazole |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF/EtOH | 100 °C | 4-(4-Methoxyphenyl)-2-(difluoromethyl)-1,3-thiazole |

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira coupling of this compound provides a direct route to 4-alkynyl-1,3-thiazole derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry.

The reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper salt such as CuI. nih.gov An amine, for instance, triethylamine (B128534) or diisopropylethylamine, serves as both the base and often as the solvent. A wide range of terminal alkynes bearing various functional groups can be successfully coupled.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | rt | 4-(Phenylethynyl)-2-(difluoromethyl)-1,3-thiazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NEt | DMF | rt | 4-((Trimethylsilyl)ethynyl)-2-(difluoromethyl)-1,3-thiazole |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for coupling aryl and heteroaryl halides with a wide range of primary and secondary amines. wikipedia.org For this compound, this transformation would replace the bromine atom with an amino group, providing access to a variety of 4-amino-2-(difluoromethyl)-1,3-thiazole derivatives.

The reaction mechanism involves the oxidative addition of the bromothiazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have proven effective for the amination of other challenging five-membered heterocyclic bromides, including unprotected bromoimidazoles and bromopyrazoles. nih.gov Given the electron-deficient nature of the 2-(difluoromethyl)thiazole (B2828596) ring, similar catalyst systems are expected to be effective. Weak inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often employed to ensure tolerance of various functional groups. nih.gov

Table 1: Representative Buchwald-Hartwig Amination of this compound This table illustrates the expected outcomes based on analogous reactions with other heteroaryl bromides.

| Amine Coupling Partner | Catalyst/Ligand | Base | Expected Product |

| Morpholine | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ | 4-(Morpholin-4-yl)-2-(difluoromethyl)-1,3-thiazole |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | N-Phenyl-2-(difluoromethyl)-1,3-thiazol-4-amine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | N-Benzyl-2-(difluoromethyl)-1,3-thiazol-4-amine |

| Pyrrolidine | Pd(dba)₂ / DavePhos | LHMDS | 4-(Pyrrolidin-1-yl)-2-(difluoromethyl)-1,3-thiazole |

Nickel-Catalyzed Cross-Electrophile Coupling and Related Processes

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed cross-electrophile coupling, in particular, enables the formation of C-C bonds by coupling two different electrophiles, often an organohalide and an alkyl halide, in the presence of a reducing agent. rsc.org

For this compound, a nickel-catalyzed Negishi-type coupling with an organozinc reagent or a Suzuki-type coupling with a boronic acid would be a primary strategy for introducing new carbon substituents at the C4 position. nih.govlookchem.com Such reactions are known for their high functional group tolerance. For instance, bromodifluoromethylated thiazoles have been successfully coupled with aryl boronic acids using a Ni(II) catalyst and a bipyridine (bpy) ligand. lookchem.com This demonstrates the feasibility of using the title compound to synthesize a range of 4-aryl- or 4-alkyl-2-(difluoromethyl)-1,3-thiazoles.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions This table illustrates the expected outcomes based on analogous reactions.

| Coupling Partner | Reaction Type | Catalyst/Ligand | Expected Product |

| Phenylzinc chloride | Negishi | NiCl₂(dppp) | 4-Phenyl-2-(difluoromethyl)-1,3-thiazole |

| 4-Methoxyphenylboronic acid | Suzuki | NiCl₂(PCy₃)₂ | 4-(4-Methoxyphenyl)-2-(difluoromethyl)-1,3-thiazole |

| Propylmagnesium bromide | Kumada | NiCl₂(dppe) | 4-Propyl-2-(difluoromethyl)-1,3-thiazole |

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-S, and C-N bonds. researchgate.net While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands like L-proline or N,N'-dimethylethylenediamine to facilitate the coupling at lower temperatures. nih.gov These methods are particularly useful for coupling heteroaryl halides with alcohols, thiols, and amines.

Applying this chemistry to this compound would allow for the synthesis of 4-alkoxy, 4-thioether, and 4-amino derivatives. Copper(I) salts, such as CuI, are typically used as the catalyst in the presence of a base. wpmucdn.com The versatility of copper catalysis provides a complementary approach to palladium- and nickel-based methods, sometimes offering different reactivity and substrate scope. rsc.org

Derivatization Strategies via Organometallic Intermediates

The generation of organometallic intermediates from this compound opens up a vast array of synthetic possibilities through reactions with various electrophiles.

Regioselective Metallation (e.g., Lithiation) and Subsequent Electrophilic Quenching

The regioselectivity of metallation on the this compound ring is dictated by the choice of the organolithium reagent. Two primary pathways are available:

Halogen-Metal Exchange: Treatment with an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) would lead to a rapid bromine-lithium exchange at the C4 position. This generates a 2-(difluoromethyl)-1,3-thiazol-4-yl-lithium intermediate. This species can then be trapped with a wide variety of electrophiles to install new functional groups at the C4 position. nih.gov

Deprotonation (Directed ortho-Metallation): The proton at the C5 position of the thiazole ring is acidic due to the inductive effect of the adjacent sulfur atom and the electron-withdrawing nature of the thiazole ring itself. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C5 position, leaving the C4-bromo bond intact. researchgate.netgrowingscience.com This forms a 4-bromo-2-(difluoromethyl)-1,3-thiazol-5-yl-lithium intermediate. Quenching this organolithium with an electrophile introduces functionality exclusively at the C5 position. Studies on the closely related 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have confirmed that lithiation with LDA occurs selectively at the C5 position. researchgate.netgrowingscience.com

The ability to selectively functionalize either the C4 or C5 position simply by changing the lithiating agent makes this a powerful strategy for creating diverse derivatives.

Table 3: Predicted Outcomes of Regioselective Lithiation and Electrophilic Quench

| Lithiation Reagent | Site of Lithiation | Electrophile (E⁺) | Product Structure |

| n-BuLi | C4 (Br/Li Exchange) | CO₂ then H⁺ | 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid |

| n-BuLi | C4 (Br/Li Exchange) | DMF | 2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde |

| LDA | C5 (Deprotonation) | D₂O | 4-Bromo-5-deuterio-2-(difluoromethyl)-1,3-thiazole |

| LDA | C5 (Deprotonation) | CH₃I | 4-Bromo-5-methyl-2-(difluoromethyl)-1,3-thiazole |

Other Significant Transformations of the Thiazole Ring and Substituents

Beyond cross-coupling and metallation, the thiazole core and its substituents can undergo other important chemical transformations.

Oxidation and Reduction Pathways of the Thiazole Moiety

The thiazole ring is generally considered an aromatic system and is relatively stable to oxidation and reduction. slideshare.net

Oxidation: The thiazole ring is resistant to many common oxidizing agents. slideshare.net However, oxidation can occur at the nitrogen or sulfur atoms under specific conditions. For example, treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding thiazole N-oxide. wikipedia.org Oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone is also possible but typically disrupts the aromaticity of the ring. wikipedia.org

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation. pharmaguideline.com However, harsh reductive conditions, particularly with reducing agents like Raney Nickel, can lead to desulfurization and cleavage of the heterocyclic ring. pharmaguideline.com This reactivity can be synthetically useful for transforming a thiazole into other functional groups. For instance, the 2-substituted thiazole moiety can serve as a synthetic equivalent (a formyl synthon) for an aldehyde group through a sequence of N-methylation, reduction, and hydrolysis. wikipedia.org

Functional Group Interconversions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key functional moiety in "this compound," contributing significantly to its unique physicochemical and biological properties. While this group is generally more stable than its trichloromethyl counterpart, it can undergo specific transformations under certain reaction conditions, allowing for the synthesis of diverse derivatives. Research into the functional group interconversions of the CHF₂ group on the thiazole ring is crucial for expanding the synthetic utility of this heterocyclic building block.

Detailed investigations into the reactivity of the difluoromethyl group on heterocyclic systems have revealed its potential for transformation into other functional groups, such as formyl or carboxyl groups. Although specific studies on this compound are not extensively documented, analogies can be drawn from the reactivity of similar aromatic and heterocyclic compounds.

For instance, the hydrolysis of a trifluoromethyl group on an aromatic ring to a carboxylic acid is a known transformation that typically requires harsh conditions, such as concentrated sulfuric acid. nih.govrsc.org This suggests that the difluoromethyl group in this compound might be convertible to a formyl group (CHO) or a carboxylic acid group (COOH) under strongly acidic or basic hydrolytic conditions. The electron-withdrawing nature of the thiazole ring could potentially influence the reactivity of the C-F bonds in the difluoromethyl group.

Furthermore, studies on α-difluoromethyl pyrroles have demonstrated the hydrolytic lability of the C-F bonds, particularly when the pyrrole (B145914) nitrogen is not protected by an electron-withdrawing group. rsc.org This susceptibility to hydrolysis is attributed to the propensity of the pyrrole ring to form azafulvenium-like intermediates. rsc.org While the electronic properties of the thiazole ring differ from those of pyrrole, this finding highlights the potential for hydrolytic conversion of the difluoromethyl group under specific pH conditions.

The transformation of the difluoromethyl group opens up synthetic pathways to a variety of thiazole derivatives. For example, the conversion to a formyl group would provide a versatile handle for subsequent reactions such as oxidation, reduction, or the formation of imines and other C-N bonded structures. The generation of a carboxylic acid derivative would enable the synthesis of amides, esters, and other related functionalities.

The following table summarizes potential functional group interconversions of the difluoromethyl group based on transformations observed in analogous chemical systems.

| Starting Material (Analogous System) | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Trifluoromethylated Triarylphosphines | Fuming sulfuric acid, boric acid | Carboxylic Acid (-COOH) | nih.gov |

| α-Difluoromethyl Pyrroles (N-unprotected) | Hydrolytic conditions | (Implied) Formyl or Carboxyl derivative | rsc.org |

Further research into the specific reaction conditions required for the functional group interconversions of the difluoromethyl group in this compound is warranted to fully exploit its synthetic potential.

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical investigation studies focusing solely on the chemical compound This compound are not publicly available. As a result, the specific data required to populate the requested article, including electronic structure calculations, molecular orbital analysis, and associated data tables for this exact molecule, could not be retrieved.

The search for scholarly articles covering Density Functional Theory (DFT) studies, Ab Initio and Coupled-Cluster Theory approaches, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis for this compound did not yield specific results. While computational studies on various other thiazole derivatives exist, the strict requirement to focus exclusively on "this compound" prevents the inclusion of data from related scaffolds.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy at this time. Further original research and publication in the field of computational chemistry would be required to provide the specific energetic, geometric, and electronic properties of this compound.

Advanced Applications and Utility of 4 Bromo 2 Difluoromethyl 1,3 Thiazole As a Chemical Building Block

Role in Complex Organic Molecule Synthesis

The presence of a bromine atom at the 4-position and a difluoromethyl group at the 2-position of the thiazole (B1198619) ring suggests that 4-Bromo-2-(difluoromethyl)-1,3-thiazole is designed as a versatile chemical intermediate. Generally, the bromine atom on such a heterocyclic ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. rsc.orgwikipedia.orgmdpi.comnih.gov These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal and agrochemical chemistry. It is often used as a bioisostere for hydroxyl, thiol, or amide groups, offering increased lipophilicity and metabolic stability without adding significant steric bulk. nih.gov Its ability to act as a hydrogen bond donor can also enhance binding affinity to biological targets. libretexts.org

However, no specific examples or research findings could be located that describe the use of this compound as a:

Construction of Poly-heterocyclic Systems and Hybrid Architecturesnih.govmdpi.com

While the synthesis of various fluorinated and poly-heterocyclic thiazole derivatives has been reported, these studies start from different precursors. novachem.com.aubohrium.com

Contributions to Materials Science and Engineering

Thiazole-containing compounds are widely investigated for their applications in materials science, particularly in the field of organic electronics. The electron-deficient nature of the thiazole ring makes it a useful component in organic semiconductors. nih.gov When incorporated into polymers or small molecules, thiazole moieties can influence the material's electronic properties, such as electron affinity and charge transport capabilities, making them suitable for devices like OLEDs, OPVs, and OFETs. nih.gov

The introduction of fluorine atoms, as in the difluoromethyl group, is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can improve the stability of the material and the performance of the resulting electronic devices. sigmaaldrich.com

Despite these general principles, the search yielded no specific studies, data, or examples of this compound being utilized in:

Development of Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs))

The compound is commercially available from various suppliers, indicating its use as a building block in chemical synthesis, but the specific products and applications derived from it are not disclosed in the accessible scientific literature. biosynth.comchemscene.com

Applications in Fluorescent Dyes, Optical Brighteners, and Conductive Polymers

The intrinsic electronic properties of the thiazole ring make it a valuable component in the design of advanced functional materials. Its electron-deficient nature, coupled with the potential for extended π-conjugation, allows for the tuning of photophysical and electronic characteristics. Consequently, thiazole derivatives, including this compound, are of significant interest as building blocks for fluorescent dyes, optical brighteners, and conductive polymers.

Fluorescent Dyes:

Thiazole-containing compounds are integral to a variety of fluorescent dyes, largely due to the ring's ability to act as an electron acceptor and to be readily incorporated into larger conjugated systems. A notable example is Thiazole Orange (TO), a dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. This property is attributed to the restriction of intramolecular rotation in the bound state, a common mechanism in "turn-on" fluorescent probes.

The utility of this compound in this context lies in its potential to serve as a modifiable scaffold for novel dyes. The bromine atom at the 4-position provides a reactive handle for introducing various substituents through cross-coupling reactions, allowing for the fine-tuning of the dye's spectral properties. The difluoromethyl group at the 2-position can influence the compound's electronic characteristics and solubility, potentially leading to dyes with enhanced performance.

Optical Brighteners:

Optical brighteners, or fluorescent whitening agents, function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a whiter appearance of materials. Many commercial optical brighteners are heterocyclic compounds that possess extended π-systems. The thiazole nucleus can be incorporated into such systems to enhance their fluorescence efficiency and photostability. While specific applications of this compound as an optical brightener are not extensively documented, its structural features suggest its potential as a precursor for such materials.

Conductive Polymers:

In the realm of materials science, thiazole derivatives are employed in the synthesis of conductive polymers. These polymers have applications in various electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). The incorporation of electron-deficient thiazole units into a polymer backbone, often alongside electron-rich moieties, can lower the polymer's band gap, a crucial factor for efficient charge transport.

The structure of this compound makes it a promising monomer for the synthesis of such polymers. The bromo-substituent allows for polymerization through various cross-coupling methodologies, while the difluoromethyl group can enhance the polymer's electron affinity and potentially improve its stability and processability.

Table 1: Potential Applications of this compound in Functional Materials

| Application | Role of Thiazole Moiety | Potential Contribution of this compound |

| Fluorescent Dyes | Core chromophore component, electron acceptor | Precursor for novel dyes with tunable properties via modification at the bromine position. The difluoromethyl group may enhance photostability and quantum yield. |

| Optical Brighteners | Enhances fluorescence and photostability | Can be integrated into larger conjugated systems to create new whitening agents. |

| Conductive Polymers | Electron-deficient unit to lower the polymer band gap | Serves as a monomer for polymerization, with the difluoromethyl group potentially improving electron transport and stability. |

Design of Catalytic Ligands and Reagents

The thiazole ring is a versatile scaffold in coordination chemistry, capable of binding to metal centers through its nitrogen and, in some cases, sulfur atoms. This coordination ability has led to the development of a wide range of thiazole-based ligands for catalysis.

Thiazole Derivatives in Homogeneous and Heterogeneous Catalysis

Thiazole derivatives have found utility in both homogeneous and heterogeneous catalysis, serving as ligands that can modulate the activity and selectivity of metal catalysts.

Homogeneous Catalysis:

In homogeneous catalysis, thiazole-containing ligands have been employed in a variety of transition metal-catalyzed reactions. The nitrogen atom of the thiazole ring can act as a neutral two-electron donor, similar to pyridine. The electronic properties of the thiazole ring can be readily tuned by the introduction of substituents, thereby influencing the catalytic performance of the corresponding metal complex. For instance, the electron-withdrawing difluoromethyl group in this compound would be expected to decrease the electron density on the nitrogen atom, which could affect the ligand's binding affinity and the reactivity of the metal center.

Heterogeneous Catalysis:

In the context of heterogeneous catalysis, thiazole derivatives can be immobilized on solid supports to create recyclable catalysts. This approach combines the high selectivity and mild reaction conditions of homogeneous catalysis with the ease of separation and catalyst reuse characteristic of heterogeneous systems. The bromine atom in this compound provides a convenient point of attachment to a solid support, making it a valuable building block for the synthesis of such supported catalysts.

Ligand Applications in Transition Metal-Catalyzed Processes

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions. Thiazole-based ligands have shown promise in a number of important transformations, particularly in cross-coupling reactions.

The nitrogen atom of the thiazole ring can coordinate to a metal center, and the substituents on the ring can create a specific steric and electronic environment around the metal. This can influence the rates of oxidative addition, transmetalation, and reductive elimination, the key steps in many catalytic cycles.

For this compound, its potential as a ligand precursor is significant. The bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. For example, coupling with a phosphine-containing boronic acid could yield a P,N-ligand, a class of ligands known to be effective in a variety of catalytic processes.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Potential Ligand Type | Role of the Thiazole Moiety |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | P,N-ligands; N,N-ligands | Provides a tunable electronic and steric environment at the metal center. |

| Hydrogenation | Chiral thiazole-based ligands | Can induce enantioselectivity in the reduction of prochiral substrates. |

| Carbonylation | Thiazole-phosphine ligands | Can influence the rate and selectivity of CO insertion reactions. |

Future Research Directions and Outlook for 4 Bromo 2 Difluoromethyl 1,3 Thiazole Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methods

The continued development of efficient and versatile synthetic routes to 4-Bromo-2-(difluoromethyl)-1,3-thiazole and its derivatives is a primary research focus. While established methods provide access to this compound, future work will likely concentrate on novel catalytic systems and synthons to improve yield, reduce steps, and increase substrate scope.

A key existing strategy involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which undergoes condensation with various aromatic amines in the presence of sodium thiocyanate (B1210189) to yield 4-(bromodifluoromethyl)-1,3-thiazole derivatives. nih.govresearchgate.netchim.it This approach has proven effective for a range of substrates. nih.govchim.it

Future explorations will likely target the development of transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, methods involving nickel, copper, or palladium catalysis, which have been successful for the difluoromethylation of other (hetero)aryl halides, could be adapted for the direct synthesis of the target molecule or its analogues. rsc.org Research into catalytic systems that can tolerate a wide variety of functional groups will be crucial for creating a diverse library of 2-(difluoromethyl)-1,3-thiazole derivatives. The development of direct C-H difluoromethylation techniques on a pre-formed 4-bromothiazole (B1332970) ring also represents a promising, albeit challenging, avenue.

| Catalyst Type | Potential Application in Synthesis | Research Goal |

| Nickel (Ni) | Cross-coupling of a 2,4-dibromothiazole (B130268) with a difluoromethyl source. | Develop a selective, single-step catalytic method. |

| Copper (Cu) | Mediating the reaction between a thiazole (B1198619) precursor and a difluoromethylating agent. | Cost-effective and scalable synthesis. |

| Palladium (Pd) | Stille or Suzuki coupling reactions using a difluoromethyl-stannane or -boronic acid reagent. | High functional group tolerance and controlled reactivity. |

Development of Stereoselective Transformations

As the complexity of target molecules in agrochemicals and pharmaceuticals increases, the demand for enantiomerically pure building blocks grows. Currently, research specifically focused on stereoselective transformations of this compound is limited. This area represents a significant opportunity for future investigation.

Future work could focus on two main areas:

Asymmetric reactions at the thiazole core: Developing catalytic methods to introduce chiral centers onto the thiazole ring or its substituents. This could involve asymmetric cross-coupling reactions at the C4-bromo position or functionalization of the difluoromethyl group.

Use as a chiral auxiliary or ligand: Investigating the potential of chiral derivatives of this compound to act as ligands in asymmetric catalysis or as chiral auxiliaries to control stereochemistry in remote reactions.

The development of methods for synthesizing chiral, non-racemic derivatives will be essential. This could involve chiral resolution techniques or, more desirably, de novo asymmetric synthesis of the thiazole ring itself.

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be at the forefront of this effort.

Future research will likely employ Density Functional Theory (DFT) calculations to model reaction pathways, predict transition state energies, and elucidate the electronic roles of the bromine and difluoromethyl substituents. researchgate.netresearchgate.net Such computational studies can provide insights into:

The regioselectivity of electrophilic and nucleophilic substitution reactions.

The mechanism of metal-catalyzed cross-coupling reactions at the C-Br bond.

The conformational preferences and electronic structure of the molecule and its derivatives. researchgate.net

Experimentally, kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide crucial data to validate and refine computational models. This synergistic approach will accelerate the development of more efficient and selective synthetic methods.

Expansion of Utility in Advanced Functional Materials and Chemical Synthesis

The unique combination of a polarizable bromine atom, an electron-withdrawing difluoromethyl group, and an aromatic thiazole core suggests that this compound could be a valuable building block for advanced functional materials. Brominated benzothiadiazoles, for example, are precursors to dyes and photovoltaic materials. mdpi.com

Future research is expected to explore the incorporation of this thiazole unit into conjugated polymers and small molecules for applications in organic electronics, such as:

Organic Light-Emitting Diodes (OLEDs): The thiazole moiety could be part of the emissive or charge-transport layer.

Organic Field-Effect Transistors (OFETs): The molecule could serve as a building block for organic semiconductors.

Dye-Sensitized Solar Cells (DSSCs): Derivatives could be investigated as components of organic dyes. mdpi.com

In chemical synthesis, its role as an intermediate is expected to expand. The C-Br bond serves as a versatile handle for a wide array of transformations (e.g., Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings), allowing for the straightforward introduction of various substituents. This makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and agrochemical research, given the prevalence of the thiazole scaffold in bioactive compounds. nih.govmdpi.comnih.govfabad.org.trresearchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Integrating the synthesis of this compound into continuous flow manufacturing systems offers numerous advantages over traditional batch processing. uc.ptsci-hub.segoflow.at

Future research will likely focus on adapting the known synthetic routes to flow chemistry protocols. uc.pt The benefits include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for potentially exothermic reactions. uc.pt

Improved Reproducibility and Scalability: Precise control over reaction parameters leads to more consistent product quality and allows for easier scaling of production. sci-hub.se

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(difluoromethyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of precursor thiazoles. For example, a validated route involves reacting 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux . Reaction conditions such as solvent choice (acetonitrile or toluene), temperature (e.g., 333 K), and stoichiometric ratios (e.g., 1:1.6 molar ratio of thiazole:CuBr) significantly impact yields (reported 53–75%) and purity . Purification via silica gel chromatography (heptane:ethyl acetate) followed by recrystallization (hexane) is critical to isolate the product .

Q. How is structural characterization of this compound performed, and what key parameters are reported?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.40–8.16 ppm and thiazole protons at δ 8.16 ppm .

- X-ray Crystallography : Bond lengths (C–Br: 1.89 Å, C–S: 1.71 Å) and dihedral angles (twist between thiazole and phenyl rings: ~7.5°) are critical for confirming substitution patterns .

- IR Spectroscopy : Peaks at ~1476 cm⁻¹ (C=N stretching) and ~689 cm⁻¹ (C–Br) validate functional groups .

Advanced Research Questions

Q. What mechanistic insights exist for substitution reactions at the bromine site of this compound?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines/thiols. For example, reacting with piperidine in dry toluene under reflux replaces Br with a pyrrolidinone group via a two-step mechanism: (1) CuBr-mediated bromine activation and (2) nucleophilic attack . Kinetic studies suggest the reaction is first-order in thiazole and amine, with rate acceleration in polar aprotic solvents (DMF > acetonitrile) .

Key Insight : Steric hindrance from the difluoromethyl group reduces reactivity at the 4-position, directing substitutions to the 2-bromo site .

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Bromine’s role : Larger atomic radius increases van der Waals interactions with target proteins, as shown in docking studies against bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

Experimental Design : Compare IC₅₀ values of bromo vs. chloro analogs in antimicrobial assays. For example, 4-Bromo derivatives show 10-fold higher potency (IC₅₀ = 2.1 µM) than chloro analogs against S. aureus .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding modes. For instance, the thiazole ring forms π-π stacking with Tyr327 in the active site of COX-2, while bromine participates in halogen bonding .

- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Validation : Cross-validate docking results with experimental IC₅₀ and crystallographic data (e.g., PDB ID: 1EQG) .

Q. How are air-sensitive intermediates handled during synthesis?

Methodological Answer:

- Schlenk Techniques : Use dry, deoxygenated solvents (e.g., toluene) under nitrogen .

- Quenching Protocols : Add ammonia solution post-reaction to neutralize excess reagents (e.g., 4-chlorobutanoyl chloride) .

Q. How to resolve discrepancies in reported crystallographic data (e.g., bond lengths)?

Methodological Answer:

- Refinement Protocols : Use SHELXL97 for least-squares refinement, ensuring R-factor < 0.05 .

- Validation Tools : Check for ADDSYM alerts in PLATON to detect missed symmetry elements .

Example : Inconsistent C–Br bond lengths (1.89 Å vs. 1.92 Å) across studies may arise from temperature differences (295 K vs. 100 K data collection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.